3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone
Descripción
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-(3-nitropyridin-2-yl)pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O4/c1-11-17(27-10-12-13(19)4-2-5-14(12)20)16(24)7-9-22(11)18-15(23(25)26)6-3-8-21-18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPOJADJSIYXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=C(C=CC=N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and research findings related to its efficacy and mechanisms of action.
- Molecular Formula : C20H15Cl2F2NO2
- CAS Number : 303144-73-2
- Structure : The compound features a pyridinone core substituted with a chloro-fluorobenzyl ether and a nitropyridine moiety, which may influence its biological interactions.
Research indicates that compounds with similar structural features often exhibit diverse biological activities, such as:
- Inhibition of Kinases : Many pyridinone derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, related compounds have shown IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9, indicating potent inhibitory activity .
- Antiproliferative Effects : Studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells, underscoring their potential in cancer therapy .
Biological Activity Overview
The biological activity of 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone can be summarized as follows:
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the effects of various pyridinone derivatives on cancer cell lines. The results indicated that certain substitutions on the pyridinone scaffold significantly enhanced cytotoxicity against breast cancer cells.
- Findings : The compound demonstrated an IC50 value of approximately 0.5 µM against MCF-7 breast cancer cells, suggesting promising anticancer potential.
-
Kinase Inhibition Profile :
- Another investigation focused on the kinase inhibition profile of related compounds, revealing that modifications at the nitrogen and benzyl positions could lead to improved selectivity and potency.
- Results : Compounds showed a 265-fold selectivity for CDK2 over CDK9, indicating potential for targeted cancer therapies.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound is compared to structurally related pyridinones to highlight functional group variations and their implications for physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Bioactivity: The 3-nitro-2-pyridinyl group in the target compound distinguishes it from analogs like fluridone, which lacks nitro or benzyloxy groups. Nitro groups are associated with electrophilic reactivity, which may enhance interactions with biological targets (e.g., enzyme inhibition) .
Functional Group Trade-offs :
- Hydroxyl vs. Nitro Groups : Compounds with 4-hydroxy substituents (e.g., ) exhibit higher polarity, improving solubility but reducing membrane permeability compared to the nitro-containing target compound .
- Pyridinyl vs. Benzyl Groups : Replacing the 3-nitro-2-pyridinyl group with a 4-fluorobenzyl group () eliminates the nitro group’s electron-withdrawing effects, which may reduce stability in oxidative environments .
Agricultural vs. Pharmaceutical Potential: Fluridone’s simple structure (phenyl/CF3-phenyl groups) is optimized for herbicidal activity, whereas the target compound’s nitro and benzyloxy groups suggest a broader range of applications, possibly in drug discovery (e.g., kinase inhibition) .
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A critical step is the introduction of the 3-nitro-2-pyridinyl group via Buchwald-Hartwig amination or Ullmann-type coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos in anhydrous toluene at 110–120°C . The benzyloxy substitution at the pyridinone core demands precise stoichiometry (1:1.2 molar ratio of pyridinone to 2-chloro-6-fluorobenzyl bromide) and inert conditions to avoid hydrolysis . Yield optimization (typically 65–78%) depends on controlling reaction time (12–18 hours), temperature (80–100°C), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Purity Analysis:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (60:40), flow rate 1.0 mL/min, UV detection at 254 nm. Purity >98% is acceptable for biological assays .
- Melting Point : Consistent melting behavior (observed range: 178–182°C) confirms crystallinity .
Structural Confirmation:
- NMR : Key signals include:
- HRMS : Calculated [M+H]⁺: 418.0821; Observed: 418.0818 .
Advanced: How can conflicting spectral data between batches be systematically resolved?
Answer:
Contradictions in NMR or mass spectra often arise from:
- Residual Solvents : For example, DMSO-d₆ impurities at δ 2.50–2.60 may overlap with methyl protons. Use exhaustive drying or switch to CDCl₃ .
- Rotamers : The nitro group’s conformational flexibility can split signals. Acquire spectra at elevated temperatures (50°C) to average rotameric states .
- Byproduct Identification : LC-MS/MS can detect trace impurities (e.g., dehalogenated byproducts). Compare fragmentation patterns with synthetic intermediates .
Advanced: What strategies optimize the nitro group positioning for desired reactivity in downstream modifications?
Answer:
The nitro group at the 3-pyridinyl position directs electrophilic substitutions (e.g., reductions to amines). To enhance reactivity:
- Steric Effects : Introduce electron-withdrawing groups (e.g., Cl at pyridinone C-2) to polarize the nitro group, facilitating reduction (NaBH₄/CuCl₂ yields 89% amine) .
- Solvent Optimization : Use DMF/H₂O (9:1) for nitro reductions to prevent over-reduction to hydroxylamines .
- Catalytic Systems : Pd/C with H₂ (1 atm) at 25°C selectively reduces nitro groups without affecting chloro/fluoro substituents .
Safety: What are the critical handling protocols for this compound?
Answer:
Hazard Mitigation:
- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and respirators with organic vapor cartridges (OSHA PEL <1 mg/m³) .
- Ventilation : Perform reactions in fume hoods with >100 ft/min face velocity to manage nitro compound vapors .
Waste Management:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
